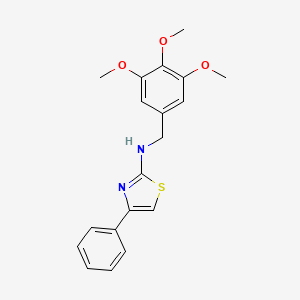
p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate: is a chemical compound known for its unique structure and properties It is an ester derivative of p-(Bis(2-chloroethyl)amino)phenol and 2,6-dimethylbenzoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate typically involves the esterification of p-(Bis(2-chloroethyl)amino)phenol with 2,6-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry: In chemistry, p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in diverse chemical transformations, making it valuable for developing new compounds and materials .
Biology and Medicine: It may be studied for its cytotoxic effects on cancer cells and its ability to interact with DNA .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
作用機序
The mechanism of action of p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar structural features and applications.
Cyclophosphamide: A widely used alkylating agent in cancer treatment.
Uniqueness: p-(Bis(2-chloroethyl)amino)phenol 2,6-dimethylbenzoate is unique due to its specific ester linkage and the presence of the 2,6-dimethylbenzoate moiety. This structural feature may impart distinct reactivity and biological activity compared to other alkylating agents .
特性
CAS番号 |
21667-01-6 |
|---|---|
分子式 |
C19H21Cl2NO2 |
分子量 |
366.3 g/mol |
IUPAC名 |
[4-[bis(2-chloroethyl)amino]phenyl] 2,6-dimethylbenzoate |
InChI |
InChI=1S/C19H21Cl2NO2/c1-14-4-3-5-15(2)18(14)19(23)24-17-8-6-16(7-9-17)22(12-10-20)13-11-21/h3-9H,10-13H2,1-2H3 |
InChIキー |
TZLVOSZIPXICJI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


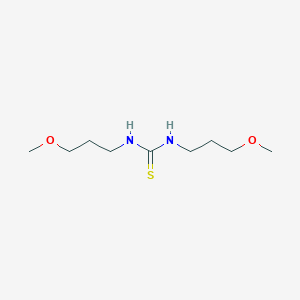
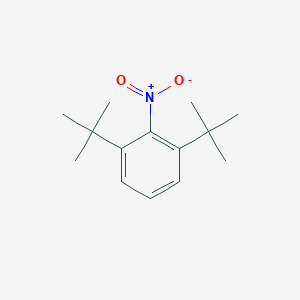
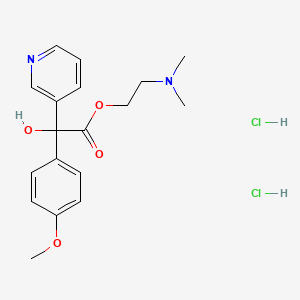
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
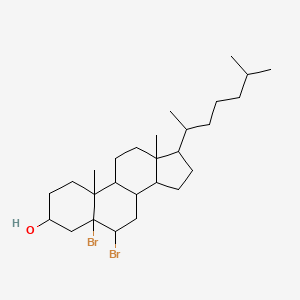
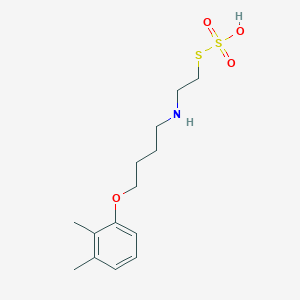
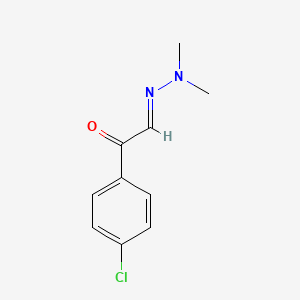
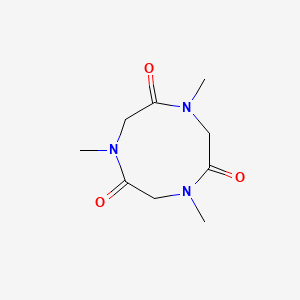


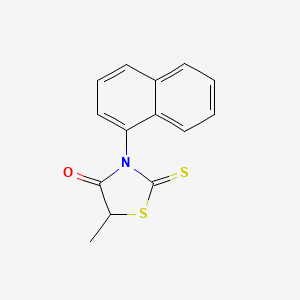
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
